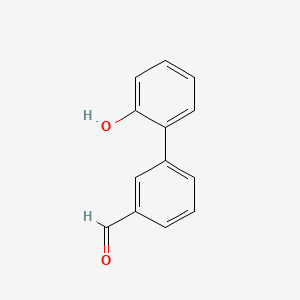

3-(2-Hydroxyphenyl)benzaldehyde

説明

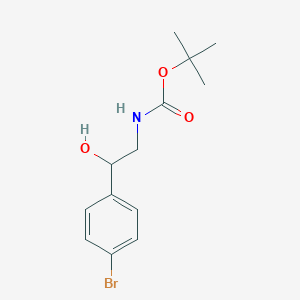

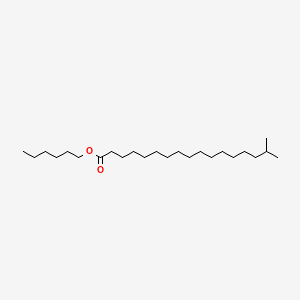

3-(2-Hydroxyphenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Schiff Bases and Metal Complexes

2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde is a key predecessor in the development of Schiff bases and their metal complexes. These Schiff bases, derived from 2-hydroxynaphthalene-1-carbaldehyde, have significant implications in the creation of commercially useful compounds. They are highly functionalized aromatic rings often utilized as precursors for various chemicals, including fluorescent chemosensors, due to their intramolecular charge transfer properties (K. Maher, 2018).

Fluorescent Probe Development

This compound plays a crucial role in the synthesis of fluorescent probes. For instance, a fluorescence probe was designed and synthesized using a similar biphenyl compound, demonstrating high selectivity and sensitivity towards homocysteine, a biologically significant amino acid. This probe, with its unique intramolecular charge transfer and aggregation-induced emission enhancement performances, holds potential for studying effects in biological systems (Yicheng Chu et al., 2019).

Synthetic and Structural Chemistry

2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde is also integral in synthetic chemistry, aiding in the creation of complex molecules and intermediates. Its role in forming hexahydrobenzo[a]acridin-11-ones and azaindeno[1,2-b]phenanthren-12-ones demonstrates its versatility in synthesizing structurally diverse compounds, which can have various applications, including in material science and pharmaceuticals (N. Kozlov et al., 2006).

Crystallography and Spectroscopy

In crystallography and spectroscopy, derivatives of 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde have been studied for their structural and spectroscopic properties. These studies have enhanced understanding of intramolecular and intermolecular interactions, contributing to broader knowledge in chemical and material sciences (Kew-Yu Chen, 2016).

作用機序

Target of Action

Similar compounds such as chalcones and benzimidazoles have shown a wide range of biological activities, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties . Therefore, it’s plausible that 3-(2-Hydroxyphenyl)benzaldehyde may interact with similar targets.

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

The biosynthesis of phenolic compounds like this compound involves the shikimate and phenylpropanoid pathways . In one pathway, t-cinnamic acid is hydrated to produce 3-hydroxy-3-phenylpropionic acid (HPP), which is converted to benzaldehyde by a lyase by removing its acetate moiety. Then, a cytosolic aldehyde oxidase (AAO) converts benzaldehyde to benzoic acid .

Pharmacokinetics

Similar compounds such as chalcones have shown a wide range of pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity . Changing the structure by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .

Result of Action

Similar compounds have shown a wide range of biological activities, suggesting that this compound may have similar effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the metabolic pathways of primary metabolites in plant foods are linked with metabolic pathways of secondary metabolites like this compound . The profile of secondary metabolites differs between plant species and growing conditions .

生化学分析

Biochemical Properties

3-(2-Hydroxyphenyl)benzaldehyde is involved in various biochemical reactions. It is a product of the CoA-independent non-β-oxidative pathway where t-cinnamic acid is hydrated to produce 3-hydroxy-3-phenylpropionic acid (HPP), which is then converted to benzaldehyde by a lyase . The benzaldehyde is then converted to benzoic acid by a cytosolic aldehyde oxidase (AAO) .

Cellular Effects

Similar phenolic compounds have been reported to have antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .

Molecular Mechanism

It is known that phenolic compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence the compound’s interactions with biomolecules and its effects at the molecular level .

Temporal Effects in Laboratory Settings

Similar phenolic compounds have been shown to have reversible and irreversible reactions, such as the formation of a hemiketal and an oxime, respectively .

Dosage Effects in Animal Models

Similar phenolic compounds have shown varying effects at different dosages .

Metabolic Pathways

This compound is involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .

Transport and Distribution

Similar phenolic compounds have been shown to be transported and distributed via various mechanisms .

Subcellular Localization

Similar phenolic compounds have been shown to aggregate in distinct patterns within various cellular compartments .

特性

IUPAC Name |

3-(2-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJNWQOCHOWIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589677 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400746-69-2 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine](/img/structure/B1602558.png)